molecular formula C23H19Cl2NO5 B2498497 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide CAS No. 289628-93-9

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2498497
CAS No.: 289628-93-9
M. Wt: 460.31
InChI Key: BTXQUYGIPXBWGQ-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C23H19Cl2NO5 and its molecular weight is 460.31. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activities

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide has shown promising results in the field of antiviral research. A study by Ibba et al. (2018) demonstrated its efficacy against bovine viral diarrhea virus (BVDV), with activity comparable to the reference drug NM 107. This compound is being considered as a lead compound for future antiviral drug developments, marking its significance in the pharmaceutical field (Ibba et al., 2018).

Potential Memory Enhancers

The compound has also been explored for its potential as a memory enhancer. Piplani et al. (2018) conducted a study on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, which exhibited acetylcholinesterase-inhibiting activity and showed promise as memory enhancers. These findings indicate the compound's potential application in treating memory-related disorders (Piplani et al., 2018).

Structural and Molecular Studies

Research into the molecular structure and intermolecular interactions of similar compounds provides insights into their chemical properties and potential applications. For example, Saeed and Simpson (2012) studied the structure of 3,4,5-trimethoxy-N-p-tolylbenzamide, which is structurally related to the compound . Their research highlights the importance of understanding molecular interactions for the development of new pharmaceuticals (Saeed & Simpson, 2012).

Molecular Simulation Studies

Karabulut et al. (2014) conducted molecular simulation studies on N-3-hydroxyphenyl-4-methoxybenzamide, a related compound. This research provides valuable insights into the molecular behavior of these compounds, which is crucial for their application in drug design and development (Karabulut et al., 2014).

Mechanism of Action

Target of Action

It is suggested that it may interact with gaba receptors , which play a crucial role in neurotransmission and are involved in various neurological disorders.

Mode of Action

The exact mode of action of this compound is not well-documented. The compound likely interacts with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of the target, leading to the observed effects .

Biochemical Pathways

Given its potential interaction with gaba receptors , it may influence neurotransmission pathways.

Result of Action

It is suggested that the compound may have potential anticancer properties and could be used in the synthesis of anti-hepatitis b virus compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO5/c1-29-19-10-13(11-20(30-2)22(19)31-3)23(28)26-18-9-8-14(24)12-16(18)21(27)15-6-4-5-7-17(15)25/h4-12H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXQUYGIPXBWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.